2-Methyl-4-heptanol

Pheromone Enantioselectivity Metamasius hemipterus

2-Methyl-4-heptanol (2-methylheptan-4-ol, CAS 21570-35-4) is a branched, C8 secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is a chiral molecule, and its enantiomers are important in insect chemical ecology.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 21570-35-4
Cat. No. B013450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-heptanol
CAS21570-35-4
Synonyms2-methylheptan-4-ol; Einecs 244-448-7;  2,6-Dimethylhexan-4-ol;  6-Methyl-4-heptanol;  4-Heptanol,2-methyl;  2-methyl-heptan-4-ol;  2,6-dimethyl-4-hexanol; ; 
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(CC(C)C)O
InChIInChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3
InChIKeyQXPLZEKPCGUWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-heptanol (CAS 21570-35-4): Technical Baseline and Procurement Considerations


2-Methyl-4-heptanol (2-methylheptan-4-ol, CAS 21570-35-4) is a branched, C8 secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1][2]. It is a chiral molecule, and its enantiomers are important in insect chemical ecology [3]. This compound is commercially available as a colorless liquid and is used as a chemical intermediate in the synthesis of fragrances and flavoring agents, as well as in pheromone research . Its primary procurement value lies in applications where its specific branched structure or chirality confers a functional advantage not achievable with linear or differently branched analogs.

Why 2-Methyl-4-heptanol Cannot Be Simply Substituted by a Generic Alcohol


Simple substitution of 2-methyl-4-heptanol with another C8 alcohol (e.g., a linear isomer or differently branched analog) is not scientifically valid. Key performance characteristics, such as odor profile and threshold, are dictated by the precise branching pattern on the carbon chain [1]. Furthermore, in pheromone research, the compound's role is highly specific; field studies show it is part of a synergistic pheromone blend where it cannot be replaced without a loss of biological activity [2]. Its stereochemistry is also critical, as biological systems (e.g., insect olfaction) often respond to only one enantiomer, making the use of a racemic mixture or the wrong enantiomer ineffective [3]. These factors necessitate the procurement and use of the specific compound.

Quantitative Differentiation: How 2-Methyl-4-heptanol Performs Against Comparators


Enantioselective Bioactivity: (R)-2-Methyl-4-heptanol as an Essential Pheromone Component

In the aggregation pheromone of the West Indian sugarcane weevil (Metamasius hemipterus), the (R)-enantiomer of 2-methyl-4-heptanol is a critical component. Field trapping studies demonstrate that a blend of the major pheromone component (4-methyl-5-nonanol) with sugarcane is attractive, but the addition of 2-methyl-4-heptanol is necessary to reach high catch levels. [1] This requirement is not met by the (S)-enantiomer or by other structurally similar alcohols, highlighting the enantioselectivity of the biological receptor.

Pheromone Enantioselectivity Metamasius hemipterus

Efficient Enantiomeric Resolution: Superior Separation of 2-Methyl-4-heptanol Enantiomers with MαNP Acid

The resolution of racemic 2-methyl-4-heptanol into its enantiomers was achieved using (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). This chiral-resolving agent was shown to be superior to the commonly used Mosher's acid (MTPA) for this specific compound, providing better HPLC separation and enhanced NMR shielding effects. [1] This method allows for the efficient production and analytical verification of enantiopure material.

Chiral Resolution Chromatography Analytical Chemistry

Regiospecific Synthesis via Grignard Reaction: A Reliable Route to the 2-Methyl-4-heptanol Skeleton

2-Methyl-4-heptanol can be reliably synthesized via a Grignard reaction between 1-chloro-2-methylpropane and butanal. This reaction yields the desired branched, secondary alcohol structure specifically at the 4-position. [1] This synthetic route is distinct from the synthesis of other heptanol isomers, which may require different starting materials and conditions, providing a controlled method to produce the specific molecular architecture.

Organic Synthesis Grignard Reaction Chemical Intermediate

Key Applications Where 2-Methyl-4-heptanol (CAS 21570-35-4) is Scientifically Justified


Pheromone Research: Investigating Aggregation Behavior in Metamasius hemipterus

In studies of the West Indian sugarcane weevil (Metamasius hemipterus), the use of enantiopure (R)-2-methyl-4-heptanol is critical. Field assays demonstrate that the (R)-enantiomer is a necessary component of the male-produced aggregation pheromone blend. Procurement of the correct enantiomer is essential for behavioral assays, electrophysiological studies (e.g., electroantennography), and the development of pheromone-based monitoring or control strategies. [1]

Analytical Method Development: Chiral Resolution and Purity Analysis

Analytical chemists developing methods for chiral resolution of secondary alcohols can use 2-methyl-4-heptanol as a challenging test analyte. Its resolution using MαNP acid, which outperforms MTPA, serves as a benchmark for evaluating new chiral stationary phases or resolving agents. Procuring the racemic mixture is necessary to develop and validate these separation methods, ensuring the ability to quantify enantiomeric purity in subsequent studies. [2]

Synthetic Chemistry: A Model Substrate for Grignard Reaction Pedagogy and Methodology

The synthesis of 2-methyl-4-heptanol via the Grignard reaction is an excellent teaching tool for demonstrating carbon-carbon bond formation and the construction of branched secondary alcohols. Its preparation provides a clear, analytical case study for distinguishing between structurally similar isomers using techniques like NMR (e.g., 8 peaks in 13C NMR for the alcohol vs. 7 for its ketone analog). Procuring the starting materials and the target compound for reference standards is common in academic laboratory courses and research settings. [3]

Technical Documentation Hub

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38 linked technical documents
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